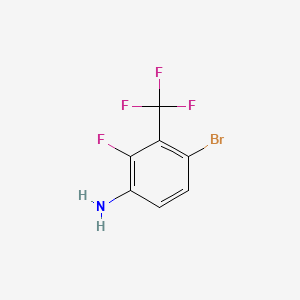

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline

概要

説明

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it valuable in various scientific and industrial applications.

作用機序

Target of Action

It has been used in the preparation of a compound known as auy954, an aminocarboxylate analog of fty720, which is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .

Mode of Action

Given its use in the synthesis of auy954, it may interact with its targets through a similar mechanism, potentially involving the modulation of sphingosine-1-phosphate receptors .

Biochemical Pathways

If it acts similarly to auy954, it may influence the sphingosine-1-phosphate signaling pathway .

Pharmacokinetics

The compound has a boiling point of 84-86 °c at 5 mmhg and a density of 171 g/mL at 25 °C . These properties may influence its bioavailability.

Result of Action

It has been noted to have an antimicrobial effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline. For instance, it should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-fluoro-3-(trifluoromethyl)aniline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

化学反応の分析

Types of Reactions: 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted anilines, quinolines, and other heterocyclic compounds.

科学的研究の応用

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is utilized in several scientific research fields:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the development of bioactive compounds and enzyme inhibitors.

Medicine: As a precursor in the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.

Industry: Used in the production of agrochemicals, dyes, and advanced materials.

類似化合物との比較

- 4-Bromo-3-(trifluoromethyl)aniline

- 2-Bromo-5-(trifluoromethyl)aniline

- 4-Fluoro-3-(trifluoromethyl)aniline

Uniqueness: 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.

生物活性

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS No. 159329-03-0) is a halogenated aromatic amine that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique trifluoromethyl and bromo substitutions enhance its biological activity, making it a compound of interest for research and application.

The molecular formula of this compound is C₇H₄BrF₄N, with a molecular weight of 258.01 g/mol. It features a complex structure that contributes to its reactivity and interaction with biological systems. The compound's characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrF₄N |

| Molecular Weight | 258.01 g/mol |

| Boiling Point | Not available |

| Hazard Classification | GHS Pictogram: GHS06, GHS08, GHS09 |

Anticancer Properties

Research indicates that compounds with trifluoromethyl groups often exhibit significant anticancer properties due to their ability to interact with various biological targets. A study highlighted the potential of trifluoromethyl-substituted anilines in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor metabolism .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on branched-chain amino acid transaminases (BCATs), which play a critical role in amino acid metabolism and are implicated in several cancers. The compound showed promising results as a dual inhibitor of BCAT1 and BCAT2, demonstrating high selectivity and cellular activity .

Case Study 1: Inhibition of BCATs

In a recent study, the compound was tested for its ability to inhibit BCAT1 and BCAT2 activities. The IC₅₀ values were determined through enzyme assays, revealing that this compound displayed effective inhibition compared to control compounds. The detailed results are summarized in the table below:

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 12.5 |

| Control Compound (BAY-771) | 40.0 |

This study underscores the potential of this compound as a lead structure for developing new anticancer agents targeting amino acid metabolism .

The mechanism by which this compound exerts its biological effects appears to involve the formation of stable complexes with target enzymes, thereby inhibiting their activity. Structural studies using X-ray crystallography have provided insights into how the trifluoromethyl group fits into the active site of BCATs, influencing binding affinity and specificity .

特性

IUPAC Name |

4-bromo-2-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBUGWKAHLMONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705831 | |

| Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159329-03-0 | |

| Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。